2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine
CAS No.: 872363-18-3
Cat. No.: VC3062427
Molecular Formula: C8H6ClFN2
Molecular Weight: 184.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872363-18-3 |
|---|---|
| Molecular Formula | C8H6ClFN2 |
| Molecular Weight | 184.6 g/mol |
| IUPAC Name | 2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 |
| Standard InChI Key | JRDWGVIMHJIMSU-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1F)CCl |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1F)CCl |
Introduction
Chemical Identity and Structural Properties
2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine is a bicyclic heterocycle consisting of fused imidazole and pyridine rings with specific substitutions at positions 2 and 6. This chemical entity is characterized by the following properties:
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆ClFN₂ |
| Molecular Weight | 184.60 g/mol |
| CAS Number | 872363-18-3 |
| Alternative Names | Imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-fluoro- |
| IUPAC Name | 2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine |
Structural Descriptors
| Descriptor | Value |
|---|---|
| InChI | InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7 |
| InChIKey | JRDWGVIMHJIMSU-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1F)CCl |
The compound features a 2-(chloromethyl) substituent on the imidazole ring and a fluorine atom at position 6 of the pyridine ring, creating a unique electronic distribution that influences its chemical reactivity and biological activity .
Synthetic Pathways
General Synthetic Approaches for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, typically employs several strategies:
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Condensation reactions
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Multicomponent reactions
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Oxidative coupling
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Tandem reactions
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Aminooxygenation
Metal-Free Synthesis Methods
Recent advancements have focused on metal-free direct synthesis protocols for imidazo[1,2-a]pyridines, which are environmentally benign and cost-effective. These methods often involve:
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Base-mediated cyclization reactions
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Iodine-mediated oxidative coupling
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Organocatalytic approaches
For instance, N-iodosuccinimide (NIS) at room temperature has been employed in the synthesis of similar imidazo[1,2-a]pyridine derivatives. The proposed mechanism involves initial enamine formation followed by reaction with NIS, cyclization, and deprotonation by sodium bicarbonate .
Structural Characteristics and Conformation
Crystal Structure Analysis
Imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, have been studied using single-crystal X-ray diffraction. These analyses reveal important information about:
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Molecular conformation
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Structural occupancy
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Crystal packing similarities
Studies have shown that substitution patterns significantly affect the conformation of the imidazo[1,2-a]pyridine core, impacting their biological activity and molecular recognition properties .
Spectroscopic Characterization
Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic spectroscopic features:
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FTIR spectroscopy reveals:
These spectroscopic features can be used to confirm the structure of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine and related compounds.
Comparative Analysis with Related Compounds
Structural Comparison with Positional Isomers
Several positional isomers of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine have been documented, differing in the position of the fluorine substituent:
| Compound | Fluorine Position | CAS Number | Molecular Weight |
|---|---|---|---|
| 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine | 5 | 878198-71-1 | 184.60 g/mol |
| 2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine | 6 | 872363-18-3 | 184.60 g/mol |
| 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine | 7 | 1260886-19-8 | 184.60 g/mol |
| 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine | 8 | Not specified in sources | 184.60 g/mol |
These positional isomers share identical molecular formulas and weights but differ in their physical and chemical properties due to the varying positions of the fluorine atom .
Predicted Physicochemical Properties
For 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine, which is structurally similar to our target compound, the following collision cross-section data has been predicted:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.02764 | 131.2 |
| [M+Na]⁺ | 207.00958 | 146.2 |
| [M+NH₄]⁺ | 202.05418 | 140.4 |
| [M+K]⁺ | 222.98352 | 140.1 |
| [M-H]⁻ | 183.01308 | 131.9 |
| [M+Na-2H]⁻ | 204.99503 | 138.7 |
| [M]⁺ | 184.01981 | 133.8 |
| [M]⁻ | 184.02091 | 133.8 |
While these values are specific to the 8-fluoro isomer, they provide insight into the expected physicochemical behavior of related compounds, including 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine .
Material Science Applications
Beyond medicinal chemistry, imidazo[1,2-a]pyridines have demonstrated utility in material science due to their unique structural characteristics. The heterocyclic nature of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, with its extended π-conjugation system, makes it potentially valuable for:
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Development of fluorescent materials
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Creation of semiconductor components
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Design of chemical sensors
The fluorine substituent may enhance these properties by influencing the electronic distribution within the molecular framework .
Future Research Directions
Synthetic Optimization
Future research on 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine could focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Green chemistry approaches to minimize waste and energy consumption
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Continuous flow synthesis methods for industrial-scale production
Biological Evaluation
Comprehensive biological screening of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine could reveal:
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Potential therapeutic applications in various disease states
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Structure-activity relationships with related derivatives
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Molecular mechanisms of action through binding studies
Material Science Exploration
The unique structural features of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine suggest potential applications in:
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Development of novel optoelectronic materials
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Creation of specialized chemical sensors
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Exploration of catalytic properties
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